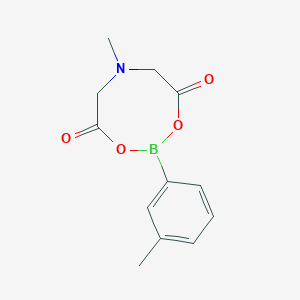
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
概要
説明
The compound “6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a dioxazaborocane core, which is a type of heterocycle . Heterocycles are ring structures that contain at least two different elements. In this case, the ring includes carbon, oxygen, and boron atoms. The compound also has methyl and phenyl substituents, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a cyclic structure with oxygen, boron, and carbon atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the dioxazaborocane ring and the phenyl and methyl groups could potentially influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the size and shape of the molecule, the types of atoms it contains, and the nature of the chemical bonds would all play a role .
科学的研究の応用
Flame Retardant Application in Polymers
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been utilized as a reactive flame retardant in polymers. Specifically, in the study by Wiącek et al. (2015), it was used to modify polystyrene to reduce its flammability. This chemical modification involves the incorporation of the compound into the polymer backbone, significantly enhancing the thermal stability and flame retardancy of polystyrene (Wiącek et al., 2015).
Synthesis of New Derivatives
Lermontova et al. (2008) conducted research on the synthesis of new derivatives of 1,3,6,2-dioxazaborocanes. They explored various substituents to expand the range of applications for these compounds. This study indicates the versatility of this compound and similar compounds in synthesizing new materials with potentially varied properties (Lermontova et al., 2008).
Role in Organic Synthesis
In the study by Da̧browski et al. (2007), a derivative of this compound was used in the synthesis of ortho-functionalized arylboronic acids. This illustrates its role as a key intermediate in the synthesis of complex organic molecules, highlighting its significance in organic chemistry and material science (Da̧browski et al., 2007).
Structural Analysis and Properties
Sopková-de Oliveira Santos et al. (2004) investigated the crystal structure of a similar N-methyldioxazaborocane compound. Their research provides insights into the molecular structure and properties of these compounds, which can be crucial for understanding their behavior in various applications (Sopková-de Oliveira Santos et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-4-3-5-10(6-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWEHYNVYHMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)

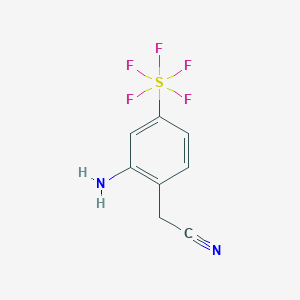
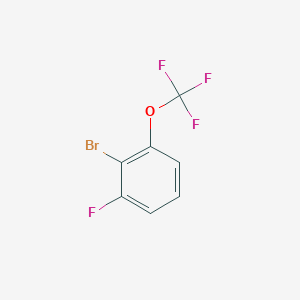

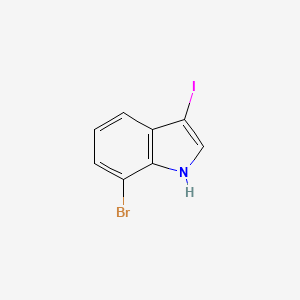
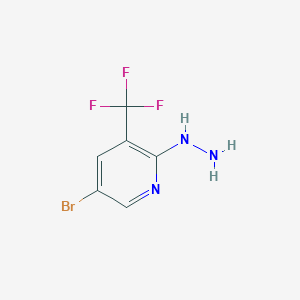
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
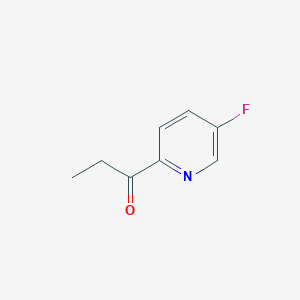
![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)
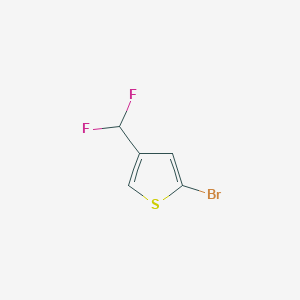

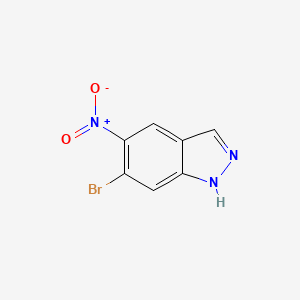
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
